

(R)-4-Benzyloxazolidine-2-thione: A Comprehensive Technical Guide for Researchers

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Compound of Interest

Compound Name: (R)-4-Benzyloxazolidine-2-thione

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This technical guide provides an in-depth overview of **(R)-4-Benzyloxazolidine-2-thione**, a pivotal chiral auxiliary in modern asymmetric synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's identifiers, experimental protocols for its synthesis and application, and a visual representation of its role in directing stereoselective transformations.

Core Compound Identifiers

(R)-4-Benzyloxazolidine-2-thione is a heterocyclic compound widely employed to introduce chirality in the synthesis of complex organic molecules. Its unique rigid structure, conferred by the oxazolidine-2-thione core and the stereodirecting benzyl group, makes it an invaluable tool for achieving high levels of enantioselectivity.

Identifier	Value
CAS Number	190970-58-2
Molecular Formula	C ₁₀ H ₁₁ NOS
Molecular Weight	193.27 g/mol
IUPAC Name	(4R)-4-benzyl-1,3-oxazolidine-2-thione
SMILES	<chem>S=C1N--INVALID-LINK--Cc2ccccc2</chem>
InChI Key	WJSUXYCBZFLXIK-SECBINFHSA-N
Appearance	Typically a light yellow to yellow solid

Synthesis Protocol

The synthesis of **(R)-4-Benzylloxazolidine-2-thione** is commonly achieved through the reaction of the corresponding chiral amino alcohol, (R)-phenylalaninol, with a thiocarbonylating agent such as carbon disulfide or thiophosgene. Below is a representative experimental protocol.

Materials:

- (R)-2-amino-3-phenyl-1-propanol ((R)-phenylalaninol)
- Carbon disulfide (CS₂)
- Potassium hydroxide (KOH) or a suitable base
- Solvent (e.g., ethanol, water, or a biphasic mixture)
- Hydrochloric acid (HCl) for workup
- Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
- Anhydrous magnesium sulfate or sodium sulfate for drying

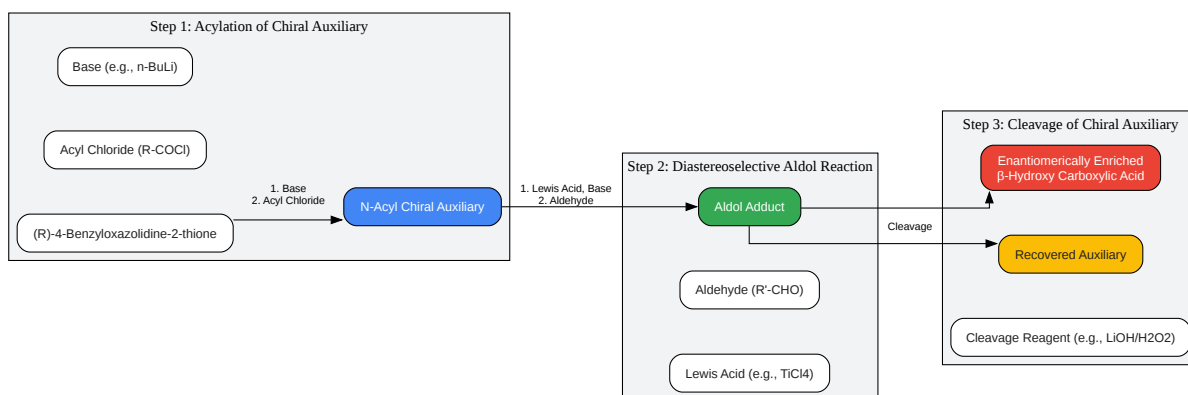
Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (R)-phenylalaninol in a suitable solvent.
- Add a base, such as potassium hydroxide, to the solution.
- Cool the mixture in an ice bath and slowly add carbon disulfide. The reaction is typically exothermic.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid to precipitate the product.
- Collect the crude product by filtration and wash with water.
- For purification, the crude solid can be recrystallized from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure **(R)-4-Benzyloxazolidine-2-thione**.

Application in Asymmetric Synthesis: A Workflow Example

(R)-4-Benzyloxazolidine-2-thione serves as a powerful chiral auxiliary in a variety of asymmetric transformations, including aldol reactions, alkylations, and Diels-Alder reactions. The auxiliary is first acylated to form an N-acyl derivative, which then undergoes a diastereoselective reaction with an electrophile. The chiral auxiliary is subsequently cleaved to yield the enantiomerically enriched product and can often be recovered for reuse.

The following diagram illustrates a generalized workflow for an asymmetric aldol reaction employing this chiral auxiliary.



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Caption: Generalized workflow for an asymmetric aldol reaction.

Experimental Protocol for Asymmetric Aldol Reaction:

1. N-Acylation of **(R)-4-Benzyloxazolidine-2-thione**:

- Dissolve **(R)-4-Benzyloxazolidine-2-thione** in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) and cool to -78 °C.
- Add a strong base, such as n-butyllithium (n-BuLi), dropwise and stir for 30 minutes.
- Slowly add the desired acyl chloride (e.g., propionyl chloride) and continue stirring at -78 °C for one hour, then allow the reaction to warm to room temperature.

- Quench the reaction with a saturated aqueous solution of ammonium chloride (NH_4Cl).
- Extract the product with an organic solvent, dry the combined organic layers, and purify by column chromatography.

2. Diastereoselective Aldol Reaction:

- Dissolve the N-acyl chiral auxiliary in anhydrous dichloromethane (CH_2Cl_2) under an inert atmosphere and cool to 0 °C.
- Add a Lewis acid, such as titanium tetrachloride (TiCl_4), followed by a hindered base like diisopropylethylamine (DIPEA).
- After stirring, cool the mixture to -78 °C and add the aldehyde.
- Stir at -78 °C for several hours, monitoring the reaction by TLC.
- Quench the reaction with a suitable buffer or aqueous solution.
- Extract the aldol adduct, dry the organic phase, and purify as needed.

3. Cleavage of the Chiral Auxiliary:

- Dissolve the aldol adduct in a mixture of THF and water.
- Cool to 0 °C and add hydrogen peroxide followed by an aqueous solution of lithium hydroxide.
- Stir until the reaction is complete.
- Separate the desired product (the β -hydroxy acid) from the recovered chiral auxiliary through extraction and/or chromatography.

This technical guide serves as a foundational resource for the application of **(R)-4-Benzylloxazolidine-2-thione** in asymmetric synthesis. The provided protocols and workflow are intended to be representative, and optimization may be necessary for specific substrates and reaction conditions.

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